3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines elements of pyridine and oxazine rings, making it a versatile scaffold for the development of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a catalytic method using metal-organic frameworks has been reported to facilitate the preparation of similar tetrahydropyrido compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and scalability. This often includes the use of continuous flow reactors and advanced catalytic systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrido-oxazine scaffold.
Scientific Research Applications
Chemistry: As a versatile building block for synthesizing complex molecules.
Biology: For studying enzyme interactions and cellular pathways.
Medicine: As a potential lead compound for developing new drugs, particularly in oncology.
Industry: In the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which 3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Known for its anti-tumor activity.
Tetrahydropyrido[2,3-d]pyrimidines: Used in various biological applications.
Uniqueness
3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one stands out due to its unique combination of pyridine and oxazine rings, which provides a distinct scaffold for drug development
Properties
CAS No. |
181956-63-8 |
---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.181 |
IUPAC Name |
3,4,9,9a-tetrahydro-1H-pyrido[2,1-c][1,4]oxazin-8-one |
InChI |
InChI=1S/C8H11NO2/c10-8-1-2-9-3-4-11-6-7(9)5-8/h1-2,7H,3-6H2 |
InChI Key |
CBWRCECSCCECLJ-UHFFFAOYSA-N |
SMILES |
C1COCC2N1C=CC(=O)C2 |
Synonyms |
Pyrido[2,1-c][1,4]oxazin-8(1H)-one, 3,4,9,9a-tetrahydro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.